molecular formula C18H19NO3 B5878751 3-[(4-tert-butylbenzoyl)amino]benzoic acid

3-[(4-tert-butylbenzoyl)amino]benzoic acid

Cat. No. B5878751
M. Wt: 297.3 g/mol
InChI Key: LUUIKXAZKBQFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-tert-butylbenzoyl)amino]benzoic acid, also known as TBB, is a chemical compound that has been widely used in scientific research for its ability to inhibit protein kinases. TBB is a potent inhibitor of casein kinase 2 (CK2), a protein kinase that is involved in a wide range of cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

3-[(4-tert-butylbenzoyl)amino]benzoic acid inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to a decrease in cellular signaling pathways that rely on CK2 activity.
Biochemical and Physiological Effects:
3-[(4-tert-butylbenzoyl)amino]benzoic acid has been shown to have a wide range of biochemical and physiological effects. Inhibition of CK2 activity by 3-[(4-tert-butylbenzoyl)amino]benzoic acid has been shown to lead to a decrease in cell proliferation and an increase in apoptosis. 3-[(4-tert-butylbenzoyl)amino]benzoic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

3-[(4-tert-butylbenzoyl)amino]benzoic acid is a potent inhibitor of CK2 and has been widely used in scientific research. However, 3-[(4-tert-butylbenzoyl)amino]benzoic acid has some limitations for lab experiments. 3-[(4-tert-butylbenzoyl)amino]benzoic acid is a relatively large molecule, making it difficult to deliver to cells in vivo. Additionally, 3-[(4-tert-butylbenzoyl)amino]benzoic acid has been shown to have off-target effects on other protein kinases, which can complicate data interpretation.

Future Directions

There are several future directions for research on 3-[(4-tert-butylbenzoyl)amino]benzoic acid. One direction is to develop more potent and selective inhibitors of CK2 that can be delivered to cells in vivo. Another direction is to study the role of CK2 in disease states such as cancer and neurodegenerative disorders. Finally, the development of new tools for studying CK2 activity and regulation could lead to a better understanding of the role of CK2 in cellular processes.

Synthesis Methods

3-[(4-tert-butylbenzoyl)amino]benzoic acid can be synthesized by the reaction of 4-tert-butylbenzoyl chloride with 3-aminobenzoic acid in the presence of a base such as triethylamine. The reaction yields 3-[(4-tert-butylbenzoyl)amino]benzoic acid as a white crystalline solid with a purity of over 95%.

Scientific Research Applications

3-[(4-tert-butylbenzoyl)amino]benzoic acid has been widely used in scientific research as a potent inhibitor of CK2. CK2 is a protein kinase that is involved in a wide range of cellular processes such as cell growth, differentiation, and apoptosis. 3-[(4-tert-butylbenzoyl)amino]benzoic acid has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying the role of CK2 in cellular processes.

properties

IUPAC Name

3-[(4-tert-butylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-18(2,3)14-9-7-12(8-10-14)16(20)19-15-6-4-5-13(11-15)17(21)22/h4-11H,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUIKXAZKBQFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Tert-butylphenyl)carbonyl]amino}benzoic acid

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